4-Ethoxyphenylacetonitrile
Overview
Description
4-Ethoxyphenylacetonitrile (4-EPN) is an organic compound belonging to the group of nitriles. It is a colorless, crystalline solid with a sweet, floral odor. 4-EPN is commonly used as a reagent in organic synthesis, and has been investigated for its potential applications in the pharmaceutical and agricultural industries.
Scientific Research Applications
Kinetic Sonication Effects in Aqueous Solutions
- Research by Piiskop et al. (2013) explored the kinetics of pH-independent hydrolysis of 4-methoxyphenyl dichloroacetate with ultrasonic irradiation in acetonitrile-water binary mixtures. They found significant kinetic sonication effects, suggesting applications in facilitating chemical reactions (Piiskop et al., 2013).
Analytical Methodology for Environmental Monitoring
- Ayorinde and Elhilo (1999) developed a method using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for the detection of nonylphenol ethoxylates, dissolved in an acetonitrile/tetrahydrofuran solvent system. This suggests applications in environmental analysis and monitoring (Ayorinde & Elhilo, 1999).
Study on Gel to Crystal Transition
- Cui, Shen, and Wan (2010) synthesized 4-(4'-Ethoxyphenyl)phenyl-beta-O-d-glucoside and studied its transition from gel to crystal in acetonitrile solutions, indicating applications in material science and crystallography (Cui, Shen, & Wan, 2010).
Improvement of Synthesis Methods
- Lai Yi-tian (2012) reported on improving the synthesis process of 4-hydroxy-3-methoxy phenylacetonitrile, demonstrating its relevance in synthetic chemistry and industrial applications (Lai Yi-tian, 2012).
Determination of Non-Toxic Surfactants in Agriculture
- She et al. (2012) developed a method for determining nonylphenol ethoxylate metabolites in vegetables and crops, using liquid chromatography-tandem mass spectrometry with acetonitrile extraction. This application is crucial for food safety and environmental health (She et al., 2012).
Electrochemical Studies in Solution
- Saber, Farsang, and Ladányi (1972) investigated the electrochemical oxidation of 4-aminodiphenylamine in acetonitrile, which could be relevant in electrochemistry and material science applications (Saber, Farsang, & Ladányi, 1972).
properties
IUPAC Name |
2-(4-ethoxyphenyl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXBQWKKJUWNDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyphenylacetonitrile | |
CAS RN |
6775-77-5 | |
Record name | 6775-77-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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